Calindol Amide

Descripción general

Descripción

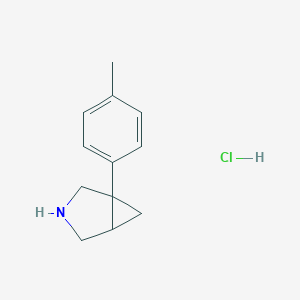

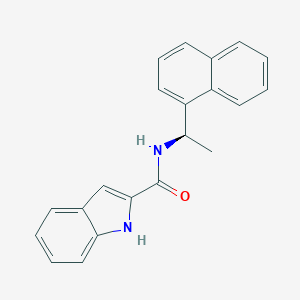

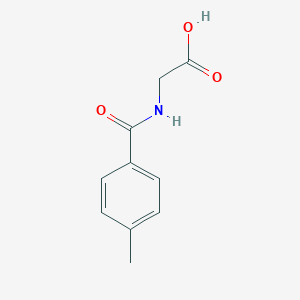

Calindol Amide is a biochemical reagent . It has a molecular formula of C21 H18 N2 O and a molecular weight of 314.38 .

Synthesis Analysis

Amides are typically synthesized through nucleophilic acyl substitution of acyl halides or anhydrides with amines . Other methods include partial hydrolysis of nitriles and the use of a dehydrating reagent .

Molecular Structure Analysis

The structural parameters of the amide group have been determined carefully . An important feature of the group is that it is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .

Chemical Reactions Analysis

Amides undergo various reactions. For instance, they can undergo nucleophilic acyl substitution of acyl halides or anhydrides with amines . They can also participate in transamidation reactions .

Physical And Chemical Properties Analysis

Amides have certain physical and chemical properties. They are planar, and the C-N bond distance is intermediate between the typical single bond C-N distance and the double bond C-N distance . They also have relatively high melting points and are water-soluble compared to esters, amines, alcohols, and the like .

Aplicaciones Científicas De Investigación

Biochemistry

Application Summary

Calindol Amide plays a significant role in biochemistry, particularly in the synthesis of peptides and proteins, which are fundamental to biological systems.

Methods and Procedures

The application often involves electrosynthesis, a greener and more sustainable method, to synthesize amides under electrochemical conditions .

Results and Outcomes

This approach has been pivotal in creating motifs critical for the backbone of peptides and proteins, with amide bonds being a common feature in a quarter of all marketed drugs .

Pharmacology

Application Summary

In pharmacology, Calindol Amide is crucial for drug discovery, especially due to its interaction with biological targets through N–H pKa and hydrogen bonding .

Methods and Procedures

The compound is synthesized using electrosynthesis, which is a vital process in the pharmaceutical industry, given its prevalence in drug compounds .

Results and Outcomes

Amide-forming reactions are the most common in the industry, with Calindol Amide being a key component in numerous medicinal products .

Organic Synthesis

Application Summary

Calindol Amide is utilized in organic synthesis for the activation of amides to achieve powerful transformations under mild conditions .

Methods and Procedures

Selective activation of amides is achieved through various catalytic processes, enabling the synthesis of complex natural products .

Results and Outcomes

This has led to the development of new synthetic pathways and the creation of bioactive compounds, expanding the scope of organic synthesis .

Materials Science

Application Summary

In materials science, Calindol Amide contributes to the design of new materials through its properties in chelation and ligand design .

Methods and Procedures

The amide functionality is exploited for its anisotropy, which is essential in the formation of coordination complexes .

Results and Outcomes

This application has resulted in the creation of materials with specific properties, useful in various technological applications .

Analytical Chemistry

Application Summary

Calindol Amide is significant in analytical chemistry for the development of new analytical methods and the improvement of existing ones .

Methods and Procedures

Its use in electrosynthesis has been highlighted for its importance in the synthesis and analysis of complex molecules .

Results and Outcomes

The compound’s versatility has enabled more accurate and efficient analytical techniques, enhancing the detection and quantification of substances .

Environmental Science

Application Summary

Calindol Amide’s role in environmental science is emerging, particularly in the degradation of amide herbicides for environmental remediation .

Methods and Procedures

A novel amidohydrolase has been identified for its ability to degrade amide herbicides, with Calindol Amide potentially playing a role in this process .

Results and Outcomes

The enzyme displayed significant activity against certain herbicides, suggesting that Calindol Amide could be instrumental in reducing environmental pollution .

This analysis provides a detailed overview of the multifaceted applications of Calindol Amide across various scientific disciplines, highlighting its importance and potential in advancing research and technology.

Electrosynthesis in Green Chemistry

Application Summary

Calindol Amide is used in electrosynthesis within green chemistry to develop more sustainable and environmentally friendly chemical processes .

Methods and Procedures

Electrosynthesis involving Calindol Amide often employs electrochemical conditions to facilitate the synthesis of amides, which is a greener alternative to traditional methods .

Results and Outcomes

This approach has led to the discovery of new synthetic pathways that are more sustainable and have a lower environmental impact .

Chemoselective Synthesis

Application Summary

Amide activation, particularly with Calindol Amide, is an emerging tool for chemoselective synthesis, allowing for selective and powerful transformations under mild conditions .

Methods and Procedures

The selective activation of amides is achieved through various catalytic processes, enabling the synthesis of complex molecules with high precision .

Results and Outcomes

This method has expanded the toolkit available to chemists for creating highly selective and efficient synthetic routes .

Metal-Catalysed C–H Activation

Application Summary

Calindol Amide acts as a ligating directing group in metal-catalysed C–H activation reactions, which is a crucial step in the synthesis of complex organic molecules .

Methods and Procedures

Various metals are employed alongside amide substituents to facilitate C–H activation, with Calindol Amide enhancing the efficiency of these reactions .

Results and Outcomes

The use of Calindol Amide in this context has improved the yields and selectivity of C–H activation processes, contributing to advancements in organic synthesis .

Direcciones Futuras

While specific future directions for Calindol Amide are not mentioned in the search results, there is ongoing research in the field of amides. For instance, there is interest in the development of new and more sustainable syntheses of amides using electrosynthesis . Additionally, there is research into the transamidation of unactivated amides .

Propiedades

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462083 | |

| Record name | Calindol Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calindol Amide | |

CAS RN |

374933-28-5 | |

| Record name | Calindol Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

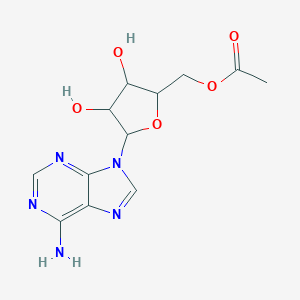

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

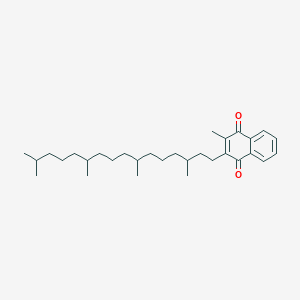

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)

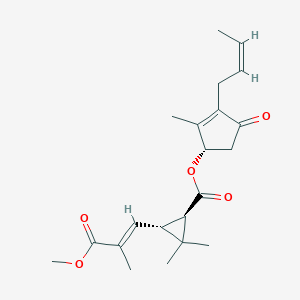

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)